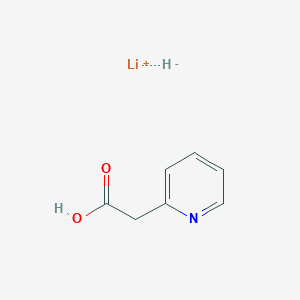
Olaparib impurity 15
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of olaparib impurity 15 involves several steps, starting from phthalhydrazide, which is used to construct the phthalazinone moiety. The key intermediate is obtained through the Negishi coupling reaction. The process involves the following steps:
Formation of Phosphonate: 2-formylbenzoic acid reacts with dimethylphosphite to form phosphonate.
Horner-Wadsworth-Emmons Reaction: The phosphonate reacts with an aldehyde to form an olefin.
Hydrolysis and Reaction with Hydrazine Hydrate: The olefin is hydrolyzed under alkaline conditions and then reacted with hydrazine hydrate to form the key intermediate.
Condensation Reaction: The intermediate undergoes a condensation reaction with N-Boc-piperazine, followed by the removal of the Boc group in hydrochloric acid.
Final Reaction: The final step involves reacting the compound with cyclopropane carbonyl chloride to form this compound
Chemical Reactions Analysis
Olaparib impurity 15 undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: The compound can undergo substitution reactions, particularly at the fluorobenzylidene moiety.
Common Reagents and Conditions: Typical reagents include hydrazine hydrate, dimethylphosphite, and cyclopropane carbonyl chloride. Reaction conditions often involve alkaline hydrolysis and condensation reactions.
Major Products: The major products formed from these reactions include various intermediates and final products that are structurally related to olaparib
Scientific Research Applications
Olaparib impurity 15 is primarily used in scientific research to study the purity and stability of olaparib. Its applications include:
Chemistry: Used to understand the chemical properties and reactions of olaparib and its impurities.
Biology: Studied for its potential biological effects and interactions with biological molecules.
Medicine: Important in the development and quality control of olaparib as a pharmaceutical product.
Industry: Used in the pharmaceutical industry to ensure the quality and efficacy of olaparib by monitoring and controlling impurities
Mechanism of Action
The mechanism of action of olaparib impurity 15 is related to its structural similarity to olaparib. Olaparib is a selective and potent inhibitor of poly(ADP-ribose) polymerase enzymes, which are involved in DNA repair. By inhibiting these enzymes, olaparib induces cell death in cancer cells with defective DNA repair mechanisms. This compound may exhibit similar inhibitory effects, although its potency and specificity may differ .
Comparison with Similar Compounds
Olaparib impurity 15 can be compared with other similar compounds, such as:
Rucaparib: Another poly(ADP-ribose) polymerase inhibitor used in cancer treatment.
Niraparib: A poly(ADP-ribose) polymerase inhibitor with similar applications.
Talazoparib: Known for its potent inhibitory effects on poly(ADP-ribose) polymerase enzymes.
Uniqueness: this compound is unique due to its specific structural configuration and the conditions under which it is formed. .
Properties
CAS No. |
2250243-17-3 |
|---|---|
Molecular Formula |
C24H25FN4O3 |
Molecular Weight |
436.5 g/mol |
IUPAC Name |
4-[[3-(4-butanoylpiperazine-1-carbonyl)-4-fluorophenyl]methyl]-2H-phthalazin-1-one |
InChI |
InChI=1S/C24H25FN4O3/c1-2-5-22(30)28-10-12-29(13-11-28)24(32)19-14-16(8-9-20(19)25)15-21-17-6-3-4-7-18(17)23(31)27-26-21/h3-4,6-9,14H,2,5,10-13,15H2,1H3,(H,27,31) |
InChI Key |
ADICBJYTMADKFI-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)N1CCN(CC1)C(=O)C2=C(C=CC(=C2)CC3=NNC(=O)C4=CC=CC=C43)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![7-(Tert-butyl)-4-chlorothieno[3,2-D]pyrimidin-2-amine](/img/structure/B13042246.png)

![(1R,2R)-1-Amino-1-[3,5-bis(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13042268.png)



![5'-Methyl-4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-C]pyran] hcl](/img/structure/B13042280.png)
![(2s,4s)-2-[(R)-Carboxy{[(2r)-2-{[(4-Ethyl-2,3-Dioxopiperazin-1-Yl)carbonyl]amino}-2-Phenylacetyl]amino}methyl]-5,5-Dimethyl-1,3-Thiazolidine-4-Carboxylic Acid](/img/structure/B13042295.png)



